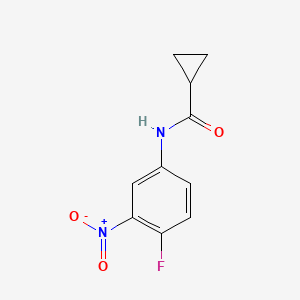![molecular formula C20H19N3S2 B5876453 [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea](/img/structure/B5876453.png)
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea typically involves the condensation reaction of 3-methyl-4,5-diphenylthiophene-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure.
Aplicaciones Científicas De Investigación
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mecanismo De Acción
The mechanism of action of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus. The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties
Propiedades
IUPAC Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKGEWJOSVWJR-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
![1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea](/img/structure/B5876426.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
![N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B5876436.png)
![6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B5876441.png)

